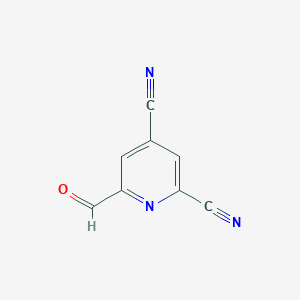
2,4-Pyridinedicarbonitrile, 6-formyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyridinedicarbonitrile, 6-formyl- is a heterocyclic organic compound with the molecular formula C8H3N3O. It is characterized by the presence of two cyano groups and a formyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Pyridinedicarbonitrile, 6-formyl- can be synthesized through various methods. One common approach involves the hydration of 2,4-pyridinedicarbonitrile using nitrilase enzymes from microorganisms such as Rhodococcus erythropolis. This biocatalytic process selectively hydrolyzes one of the cyano groups to form the corresponding carboxamide, which can then be further oxidized to the formyl derivative .
Industrial Production Methods
Industrial production of 2,4-Pyridinedicarbonitrile, 6-formyl- typically involves chemical synthesis routes that ensure high yield and purity. The use of nitrilase enzymes in biocatalysis offers an environmentally friendly alternative to traditional chemical methods, as it operates under mild conditions and produces fewer by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyridinedicarbonitrile, 6-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2,4-Pyridinedicarboxylic acid.
Reduction: 2,4-Diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,4-Pyridinedicarbonitrile, 6-formyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-formyl- involves its interaction with specific molecular targets. For example, in biocatalytic processes, nitrilase enzymes selectively hydrolyze the cyano groups, leading to the formation of carboxamides or carboxylic acids. The formyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarbonitrile: Similar in structure but with cyano groups at different positions.
3,4-Pyridinedicarbonitrile: Another isomer with cyano groups at the 3 and 4 positions.
2,3-Pyrazinedicarbonitrile: A related compound with a pyrazine ring instead of pyridine
Uniqueness
2,4-Pyridinedicarbonitrile, 6-formyl- is unique due to the presence of both cyano and formyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H3N3O |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
6-formylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O/c9-3-6-1-7(4-10)11-8(2-6)5-12/h1-2,5H |
Clave InChI |
IATPHYCELCTFTG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
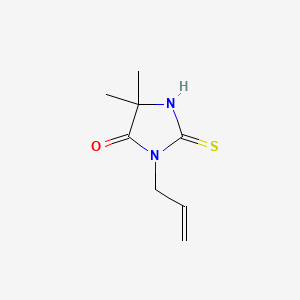
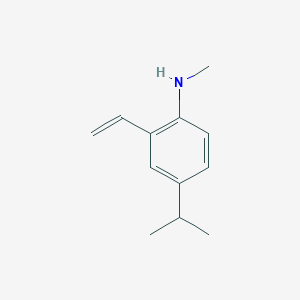
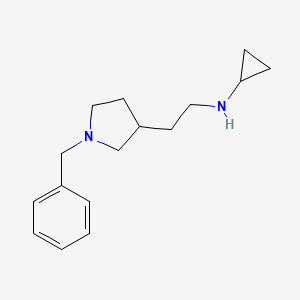

![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)

![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)
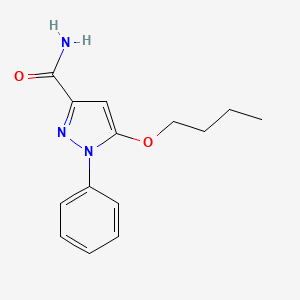



![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
